1-azabicyclo[2.2.2]octan-4-yl N-(2-phenylphenyl)carbamate;hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Pharmacological Study : A series of carbamates derived from 8-methyl-8-azabicyclo[3.2.1]octan-3α-ol hydrochloride, which is structurally similar to the queried compound, were synthesized. These compounds were studied for their pharmacological properties, particularly their activity on 5-HT3 receptors (Iriepa & Bellanato, 2011).
Conformational Dependence Study : Research focused on the conformational dependence of 15N13C spin-spin coupling constants in compounds like 2-Azabicyclo(2.2.2)octan-3-One, which shares structural features with the queried compound (Berger, 1978).
Structural Study of Esters : Esters derived from (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride were synthesized and studied by NMR spectroscopy, offering insights into the structural characteristics of similar compounds (Arias-Pérez et al., 2001).
Pharmacological and Medicinal Applications
Radiopharmaceutical Evaluation : Derivatives of 1-azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-(4-iodophenyl)-alpha-phenylacetate, structurally akin to the queried compound, were evaluated as potential radiopharmaceuticals, indicating their application in medical imaging (Rzeszotarski et al., 1984).
Sigma-2 Receptor Ligands : N-Substituted 9-azabicyclo[3.3.1]nonan-3α-yl carbamate analogs, sharing the azabicyclooctane structure, were studied as sigma-2 receptor ligands. These findings highlight the potential neurological applications of similar compounds (Mach et al., 2002; Vangveravong et al., 2006).
Chemical and Material Science Applications
Microbial Hydroxylation Study : The microbial hydroxylation of (Z)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-one was explored, demonstrating the bio-transformative potential of these types of compounds in chemical processes (Wong & Burns, 1999).
Synthesis of Chiral Azabicycloheptane : Research on the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems from azabicyclooctan compounds illustrates their utility in the synthesis of complex organic molecules (Francisco et al., 2003).
properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-yl N-(2-phenylphenyl)carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c23-19(24-20-10-13-22(14-11-20)15-12-20)21-18-9-5-4-8-17(18)16-6-2-1-3-7-16;/h1-9H,10-15H2,(H,21,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBLNWRGQSNWGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)OC(=O)NC3=CC=CC=C3C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-azabicyclo[2.2.2]octan-4-yl N-(2-phenylphenyl)carbamate;hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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